3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride
Beschreibung
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride (hereafter referred to as Compound A) is a bicyclic heterocyclic compound featuring a fused triazole-pyrazine core. Its molecular formula is C₉H₁₂Cl₂N₄O₂ (calculated from analogs in ), with a molecular weight of 279.13 g/mol (approximated based on similar derivatives). The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical applications.
Eigenschaften
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2.2ClH/c1-4-9-10-6-2-8-5(7(12)13)3-11(4)6;;/h5,8H,2-3H2,1H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCOXCMCNAYWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(NC2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, such as its potential use as a therapeutic agent in treating various diseases. Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism by which 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The triazolo[4,3-a]pyrazine scaffold is a versatile pharmacophore. Below, Compound A is compared to key analogs in terms of structure, synthesis, pharmacological activity, and physicochemical properties .
Structural Analogs and Substituent Variations
Pharmacological Activity
- Sitagliptin : Potent DPP-4 inhibitor (IC₅₀ ~18 nM), demonstrating the scaffold’s relevance in diabetes .
- Triazolo-pyrazin-8(7H)-ones (): Exhibit cytotoxic, cerebroprotective, and cardioprotective activities in preclinical models .
Physicochemical and Analytical Data
Key Research Findings
Synthetic Flexibility : The triazolo-pyrazine core supports diverse substitutions (alkyl, aryl, carboxylic acid), enabling tailored pharmacokinetic profiles .
Salt Forms : Dihydrochloride salts (e.g., Compound A) improve bioavailability compared to free acids, critical for oral administration .
Pharmacological Potential: Derivatives show activities ranging from antidiabetic (Sitagliptin) to neuroprotective, underscoring the scaffold’s versatility .
Analytical Challenges : Potentiometric titration and HPLC are preferred for quantifying purity, especially for salts and hygroscopic derivatives .
Biologische Aktivität
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer activity and mechanism of action.
- Chemical Formula : C₈H₁₁N₃O₂
- Molecular Weight : 167.21 g/mol
- IUPAC Name : 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride
- CAS Number : 1384430-58-3
Antitumor Activity
Recent studies have highlighted the compound's significant antitumor properties. For instance:
- A study identified a derivative of triazolo[4,3-a]pyrazine that exhibited excellent anti-tumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC₅₀ values of 0.83 ± 0.07 μM for A549 and 0.15 ± 0.08 μM for MCF-7 .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of the c-Met kinase pathway: The compound showed strong inhibition of c-Met kinase with an IC₅₀ of 48 nM .
- Induction of apoptosis: Cell cycle assays and Annexin V-FITC/PI staining indicated that the compound leads to apoptosis in cancer cells .
Study 1: Cytotoxicity Assessment
In a comprehensive cytotoxicity assessment using the MTT assay:
- Various derivatives were tested against multiple cell lines including A549 and SK-BR-3.
- Compound 22i , a derivative of the triazolo[4,3-a]pyrazine series, demonstrated selective cytotoxicity with lower effects on normal fibroblasts compared to tumor cells .
Study 2: Cell Cycle Analysis
Flow cytometry analysis revealed:
- Treatment with the compound resulted in cell cycle arrest at different phases depending on the concentration.
- For COLO201 cells (colorectal adenocarcinoma), significant G2/M phase arrest was observed at specific concentrations .
Data Tables
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 | 0.83 ± 0.07 | c-Met inhibition |
| MCF-7 | 0.15 ± 0.08 | Apoptosis induction |
| HeLa | 2.85 ± 0.74 | Cell cycle arrest |
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 239.65 g/mol | HRMS | |
| LogP | 1.2 ± 0.1 | SwissADME | |
| Aqueous Solubility | 12 mg/mL (pH 7.4) | Shake-flask |
Q. Table 2: Common Impurities and Mitigation
| Impurity | Source | Mitigation |
|---|---|---|
| Unreacted triazole | Incomplete cyclization | Extend reaction time (24 hr) |
| Hydrochloride over-salt | Excess HCl | Titrate with NaOH to pH 4.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
